![molecular formula C15H13N3O B171025 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin CAS No. 66751-31-3](/img/structure/B171025.png)
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin
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Description
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin (BHC) is an organic compound that has been studied for its potential applications in scientific research. BHC has a unique set of properties that make it a promising candidate for use in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Pharmacological Studies
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin serves as a precursor in the synthesis of a new series of azaindole compounds, which demonstrate pharmacological activities targeting central adrenergic, histaminergic, and serotoninergic systems. These studies show the potential of this compound derivatives in the development of drugs affecting these systems (Azimov et al., 2004).
Anticancer Applications
Further investigations into 7-aryl-6-azaindole derivatives, including those structurally related to this compound, have demonstrated significant anticancer activity. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and show potential as vascular disrupting agents. This indicates a promising avenue for the development of novel anticancer agents with potent activity against various cancer cell lines (Lee et al., 2013).
HIV-1 Attachment Inhibition
Research into azaindole derivatives has led to the discovery of compounds effective as inhibitors of HIV-1 attachment. These compounds, developed from structures including this compound, display improved pharmaceutical properties and have advanced to clinical studies, demonstrating antiviral activity against HIV-1, which supports their potential as drug candidates for treating HIV-1 infections (Wang et al., 2009).
Luminescent Materials Development
Compounds derived from azaindoles, related to the chemical structure of this compound, have been explored for their luminescent properties. These studies involve the synthesis of novel blue luminescent organic compounds for use in electroluminescent devices, suggesting the utility of such derivatives in the development of materials for electronic and optoelectronic applications (Wu et al., 2001).
properties
IUPAC Name |
1-benzyl-6-oxo-3,5-dihydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-13-14-12(9-17-15(13)19)6-7-18(14)10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQCFJWPZRDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C(=O)NC=C21)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353619 |
Source
|
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66751-31-3 |
Source
|
Record name | 2,3,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66751-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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